REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1[C:8]([O:10]C)=O.C([O-])([O-])=O.[K+].[K+].CO>CCO>[S:5]1[C:4]2[C:8](=[O:10])[NH:1][CH2:2][C:3]=2[CH:7]=[CH:6]1 |f:1.2.3|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
NCC1=C(SC=C1)C(=O)OC
|
Name
|
|
Quantity
|
3.64 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography over silica gel (50-100% EtOAc/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC2=C1C(NC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |